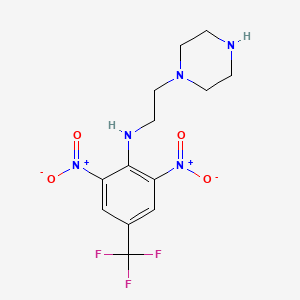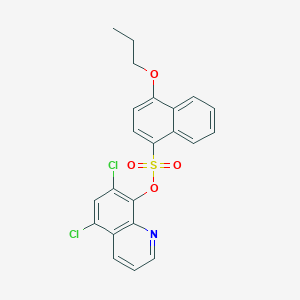
5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate” is a sulfonate ester of a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. In this case, the quinoline has two chlorine atoms attached at the 5 and 7 positions . The sulfonate group is attached to a naphthalene ring, which is another type of aromatic compound with two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and naphthalene), the electron-withdrawing chlorine atoms on the quinoline ring, and the polar sulfonate ester group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing chlorine atoms and the polar sulfonate group. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar sulfonate group might make it more soluble in polar solvents, while the aromatic rings might increase its solubility in nonpolar solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A relevant study in the synthesis and antimicrobial evaluation of sulfonate derivatives, including quinolin-8-yl sulfonates, demonstrates the potential biological activity of these compounds. Fadda et al. (2016) describe the synthesis of quaternary ammonium salts with quinolyl functional groups, which were evaluated for antimicrobial and antifungal activities. While the study does not specifically mention “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate,” it highlights the antimicrobial potential of quinolin-8-yl sulfonate derivatives, with some compounds showing high activity against various bacteria and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Nanosized N-sulfonated Catalysts
Research by Goli-Jolodar et al. (2016) introduces a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This study showcases the application of N-sulfonated catalysts in facilitating organic synthesis reactions, providing a potential context for the use of “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate” in similar catalytic processes (Goli-Jolodar, Shirini, & Seddighi, 2016).
Chemoselective Synthesis
Krishna (2018) focuses on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, illustrating the diverse chemical reactivity and potential for producing various biologically active sulfonate compounds. This work could imply the versatility of “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate” in chemical synthesis and its potential for further functionalization and biological application (Krishna, 2018).
Liposome-Water Partitioning
A study by Kaiser and Escher (2006) on the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes explores the interactions of hydrophobic ionogenic organic compounds with metals, providing insight into the bioavailability and toxicity of metal-organic mixtures. This research suggests a potential for studying “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate” in similar bioavailability and environmental toxicity contexts (Kaiser & Escher, 2006).
Orientations Futures
Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity. This could include testing it as a potential pharmaceutical compound, studying its behavior in the environment, or investigating its chemical reactivity .
Propriétés
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-propoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO4S/c1-2-12-28-19-9-10-20(15-7-4-3-6-14(15)19)30(26,27)29-22-18(24)13-17(23)16-8-5-11-25-21(16)22/h3-11,13H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOYAGPFBUWUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

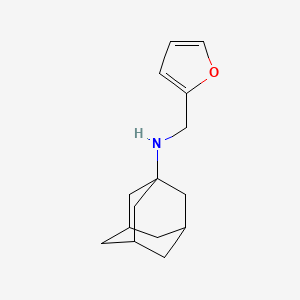
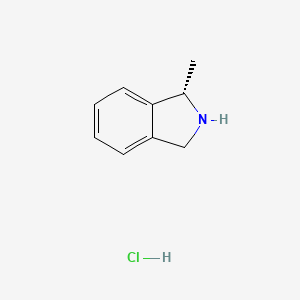
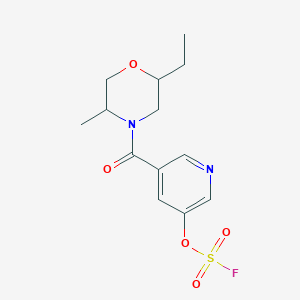

![Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2795999.png)
![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2796000.png)
![5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2796004.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2796007.png)
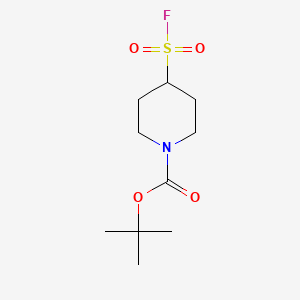
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime](/img/structure/B2796010.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2796013.png)
![4-(Cyclobutanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2796016.png)
